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Compound of Interest

Compound Name: (Z/E)-GW406108X

Cat. No.: B15602791 Get Quote

An In-depth Technical Guide to (Z/E)-GW406108X For Researchers, Scientists, and Drug

Development Professionals

Introduction
(Z/E)-GW406108X is a potent, cell-permeable small molecule that functions as a dual inhibitor

of Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2][3] Identified

as an ATP-competitive inhibitor of ULK1, it effectively blocks the initiation of autophagy, a

critical cellular recycling and homeostasis mechanism.[4][5] Its specificity for ULK1, without

affecting upstream regulators like mTORC1 and AMPK, makes it a valuable tool for studying

the autophagy pathway.[1][4] Furthermore, its inhibitory action on the motor protein Kif15

suggests its potential utility in cell division research. This document provides a comprehensive

overview of the chemical structure, properties, mechanism of action, and relevant experimental

protocols for (Z/E)-GW406108X.

Chemical Structure and Physicochemical Properties
(Z/E)-GW406108X is the designation for a mixture of Z and E isomers of the parent compound,

GW406108X.[2]
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Property Value Reference

Synonyms GW108X [1][3]

CAS Number 1644443-92-4 [1][6]

Molecular Formula C20H11Cl2NO4 [6][7]

Molecular Weight 400.21 g/mol [3][6][7]

Appearance
Light yellow to yellow solid

powder
[7]

LogP 4.5 [7]

Hydrogen Bond Donor Count 2 [7]

Hydrogen Bond Acceptor

Count
4 [7]

Rotatable Bond Count 3 [7]

Solubility and Storage
Property Details Reference

Solubility

DMSO: ≥ 45 mg/mL (e.g., 80

mg/mL) Insoluble in Water

Insoluble in Ethanol

[3][6]

Storage (Powder) -20°C for up to 3 years [3][6]

Storage (Stock Solution)

-80°C for up to 1 year -20°C

for up to 1 month Aliquot to

avoid repeated freeze-thaw

cycles.

[1][3]

Pharmacological Properties and Inhibitory Activity
GW406108X is a multi-kinase inhibitor with potent activity against key regulators of autophagy

and cell division.
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Target Assay Type
Inhibitory
Concentration

Reference

Kif15 (Kinesin-12) ATPase Assay IC50: 0.82 µM [1][2][3][7]

ULK1
Cell-free Kinase

Assay

pIC50: 6.37 (IC50:

427 nM)
[1][4][6][7]

VPS34
Cell-free Kinase

Assay

pIC50: 6.34 (IC50:

457 nM)
[1][4][7]

AMPK
Cell-free Kinase

Assay

pIC50: 6.38 (IC50:

417 nM)
[1][4][7]

Mechanism of Action and Signaling Pathways
The primary mechanism of GW406108X as an autophagy inhibitor is through the direct, ATP-

competitive inhibition of ULK1 kinase activity.[4] ULK1 is a serine/threonine kinase that plays a

pivotal role in the initial stages of autophagosome formation.[4][8] Under normal conditions,

mTORC1 phosphorylates and inactivates ULK1. During starvation or other cellular stress,

mTORC1 is inhibited, allowing ULK1 to become active.[4] Active ULK1 then phosphorylates

downstream components of the autophagy machinery, including ATG13, to initiate the

formation of the phagophore.[5]

GW406108X blocks this critical phosphorylation step. Studies have shown that it does not

affect the upstream signaling of mTORC1 or AMPK, as phosphorylation of ULK1 at the mTOR

site (pS758) and the AMPK site (pS556) remains unchanged in the presence of the compound.

[1][4][5] Instead, it directly inhibits ULK1's catalytic activity, which can be observed by a

significant reduction in the phosphorylation of the ULK1 substrate ATG13 at serine 318.[5] This

blockade prevents the downstream recruitment of other autophagy-related proteins and halts

autophagic flux.[5]
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Caption: Mechanism of GW406108X action on the ULK1 signaling pathway.

Experimental Protocols
Cellular ULK1 Kinase Activity Assay (via Western Blot)
This protocol is adapted from methodologies used to demonstrate that GW406108X inhibits

ULK1 activity in a cellular context by measuring the phosphorylation of its direct substrate,

ATG13.[5]

Objective: To determine the effect of GW406108X on starvation-induced ATG13

phosphorylation.

Materials:

U2OS cells (or other suitable cell line)
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Complete growth medium (e.g., DMEM + 10% FBS)

Earle's Balanced Salt Solution (EBSS) for starvation

GW406108X stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-pS318-ATG13, anti-total-ATG13, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Procedure:

Cell Seeding: Seed U2OS cells in 6-well plates and grow to 70-80% confluency.

Inhibitor Pre-treatment: Pre-treat cells with 5 µM GW406108X (or desired concentration) in

complete medium for 60 minutes. Include a vehicle control (DMSO).

Starvation: Remove the medium and wash cells with PBS. Add EBSS (for starvation) or fresh

complete medium (for non-starved control), containing the inhibitor or vehicle, and incubate

for 60 minutes.

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells on ice with

lysis buffer.

Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation.

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

Western Blotting:

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room

temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash again and detect the signal using a chemiluminescence substrate.

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize

the pS318-ATG13 signal to the total ATG13 signal.[5]

Autophagic Flux Assay (via LC3 Immunofluorescence)
This protocol assesses the impact of GW406108X on the formation of LC3 puncta, a key

marker of autophagosome formation.[5]

Objective: To visualize and quantify the effect of GW406108X on autophagosome formation.

Materials:

U2OS cells grown on glass coverslips in 24-well plates

EBSS, complete medium, GW406108X stock solution

Fixative: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking solution: 5% BSA in PBS

Primary antibody: anti-LC3B

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

Nuclear stain: DAPI

Mounting medium
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Procedure:

Cell Culture and Treatment: Seed U2OS cells on coverslips. Treat the cells as described in

the Western Blot protocol (Step 2 & 3).

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

Blocking: Wash with PBS and block with 5% BSA for 1 hour.

Antibody Incubation: Incubate with anti-LC3B primary antibody (diluted in blocking solution)

overnight at 4°C.

Secondary Antibody & Staining: Wash with PBS and incubate with the fluorescently-labeled

secondary antibody and DAPI for 1 hour at room temperature, protected from light.

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting

medium.

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the

number of LC3 puncta per cell using automated image analysis software. An increase in

puncta upon starvation indicates autophagy induction, which should be abolished by

GW406108X treatment.[5]
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Caption: Experimental workflow for the LC3 immunofluorescence assay.
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In Vivo Formulation Protocol
This protocol provides a method for preparing a suspension of GW406108X suitable for oral or

intraperitoneal administration in animal models.[1][7]

Objective: To prepare a 2.08 mg/mL suspended solution of GW406108X.

Materials:

GW406108X powder

DMSO

PEG300

Tween-80

Saline (0.9% NaCl in ddH₂O)

Procedure (for 1 mL of working solution):

Prepare Stock Solution: First, prepare a concentrated stock solution of GW406108X in

DMSO (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved.

Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly

until the solution is even and clear.[7]

Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Mix again until the

solution is homogenous.[7]

Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

The final product will be a suspended solution.[7]

Administration: Use the formulation immediately after preparation. If precipitation occurs

during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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